molecular formula C10H9FO4 B14863614 4-(2-Carboxy-2-fluoroethyl)benzoic acid

4-(2-Carboxy-2-fluoroethyl)benzoic acid

Cat. No.: B14863614
M. Wt: 212.17 g/mol
InChI Key: OOUPXTDOTAOCDQ-UHFFFAOYSA-N
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Description

4-(2-Carboxy-2-fluoroethyl)benzoic acid is a fluorinated benzoic acid derivative characterized by a benzoic acid backbone substituted at the 4-position with a 2-carboxy-2-fluoroethyl group. This structure combines the aromaticity of the benzene ring with the electronic and steric effects of fluorine and carboxylic acid groups. Such modifications are often employed in medicinal chemistry to enhance metabolic stability, solubility, or target-binding affinity.

Properties

Molecular Formula

C10H9FO4

Molecular Weight

212.17 g/mol

IUPAC Name

4-(2-carboxy-2-fluoroethyl)benzoic acid

InChI

InChI=1S/C10H9FO4/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15)

InChI Key

OOUPXTDOTAOCDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Carboxy-2-fluoroethyl)benzoic acid typically involves the introduction of the fluoroethyl group to a benzoic acid derivative. One common method is the nucleophilic substitution reaction where a fluoroethyl halide reacts with a benzoic acid derivative under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Carboxy-2-fluoroethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxides or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of peroxides or carboxylate derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-(2-Carboxy-2-fluoroethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Carboxy-2-fluoroethyl)benzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, while the fluoroethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Analogs :

2-(4-Fluorobenzoyl)benzoic acid ():

  • Structure : A benzoic acid with a 4-fluorobenzoyl group at the 2-position.
  • Key Differences : Unlike 4-(2-carboxy-2-fluoroethyl)benzoic acid, this compound features a ketone-linked fluorophenyl group rather than a fluoroethyl-carboxylic acid side chain. The ketone group may reduce solubility compared to the carboxylic acid in the target compound.

4-Fluoro-2-(phenylamino)benzoic acid (): Structure: A benzoic acid with fluorine at the 4-position and a phenylamino group at the 2-position. This may influence crystallinity and intermolecular interactions.

4-(2-Chloro-4-Methylphenyl)-3-fluorobenzoic acid (): Structure: A benzoic acid with chlorine and methyl substituents on the adjacent phenyl ring and fluorine at the 3-position.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents Solubility Trends
This compound C₁₀H₈F₀₄O₄ ~228.17 (calc.) 4-(2-carboxy-2-fluoroethyl) High polarity (carboxylic acids)
2-(4-Fluorobenzoyl)benzoic acid C₁₄H₉FO₃ 244.22 2-(4-fluorobenzoyl) Moderate (ketone reduces H-bonding)
4-Fluoro-2-(phenylamino)benzoic acid C₁₃H₁₀FNO₂ 243.23 4-F, 2-phenylamino Moderate (amide-like H-bonding)
4-(2-Chloro-4-Methylphenyl)-3-fluorobenzoic acid C₁₄H₁₀ClFO₂ 264.68 3-F, 4-(2-chloro-4-methylphenyl) Low (hydrophobic Cl/CH₃ groups)

Key Observations :

  • The dual carboxylic acid groups in this compound likely confer higher aqueous solubility compared to analogs with single carboxylic acid groups.

Electronic and Steric Effects

  • Comparison to Chlorine : Chlorine in increases lipophilicity (ClogP ~3.5) but reduces metabolic stability compared to fluorine’s smaller size and lower polarizability.

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